molecular formula C21H21ClN2O6S B2924167 Methyl 6-[(3-chloro-4-methoxybenzenesulfonyl)methyl]-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 899999-00-9

Methyl 6-[(3-chloro-4-methoxybenzenesulfonyl)methyl]-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2924167
CAS No.: 899999-00-9
M. Wt: 464.92
InChI Key: YYRWCXBOSFCAMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Methyl 6-[(3-chloro-4-methoxybenzenesulfonyl)methyl]-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate belongs to the dihydropyrimidine (DHPM) family, a class of molecules synthesized via the Biginelli reaction. This compound features a unique 3-chloro-4-methoxybenzenesulfonylmethyl substituent at the 6-position and a 4-methylphenyl group at the 4-position, distinguishing it from simpler DHPM analogs. Below, we systematically compare its structural and functional attributes with similar compounds.

Properties

IUPAC Name

methyl 6-[(3-chloro-4-methoxyphenyl)sulfonylmethyl]-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O6S/c1-12-4-6-13(7-5-12)19-18(20(25)30-3)16(23-21(26)24-19)11-31(27,28)14-8-9-17(29-2)15(22)10-14/h4-10,19H,11H2,1-3H3,(H2,23,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYRWCXBOSFCAMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(NC(=O)N2)CS(=O)(=O)C3=CC(=C(C=C3)OC)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 6-[(3-chloro-4-methoxybenzenesulfonyl)methyl]-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, also known as C653-0425, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.

  • Molecular Formula : C21H21ClN2O6S
  • Molecular Weight : 464.93 g/mol
  • IUPAC Name : this compound
  • CAS Number : 899999-00-9
  • SMILES Notation : COC(=O)C1=C(NC(=O)NC1c1ccc(cc1)C)CS(=O)(=O)c1ccc(c(c1)Cl)OC

Antioxidant Activity

Recent studies have indicated that compounds similar to C653-0425 exhibit notable antioxidant properties. For instance, a related study evaluated the radical scavenging activity of tetrahydropyrimidine derivatives and found that certain substitutions significantly enhanced this activity. The best-performing compound had an IC50 value of 6.261 µM for radical scavenging, demonstrating its potential as an antioxidant agent .

Antidiabetic Activity

The compound's structural features suggest it may inhibit alpha-amylase, an enzyme critical in carbohydrate digestion. In vitro assays have shown that derivatives of tetrahydropyrimidines can effectively inhibit this enzyme with IC50 values ranging from 6.539 µM to 11.27 µM . This suggests that C653-0425 could be explored as a potential therapeutic agent for managing diabetes.

Anticancer Activity

In cytotoxicity assays against HepG2 cell lines (a model for liver cancer), certain derivatives exhibited significant cytotoxic effects. The highest observed IC50 was reported at 5.351 µg/mL, indicating the compound's potential as an anticancer agent . The structure-activity relationship (SAR) indicates that specific modifications to the molecular structure can enhance biological efficacy against cancer cells.

Structure-Activity Relationship (SAR)

The biological activity of C653-0425 is influenced by its molecular structure. Key features include:

  • Halogen Substituents : The presence of chloro groups has been shown to enhance biological activity due to their electron-withdrawing effects.
  • Functional Groups : The carboxylate and sulfonyl groups contribute to the compound's reactivity and interaction with biological targets.
  • Tetrahydropyrimidine Core : This core structure is essential for the compound's biological activities, particularly in relation to enzyme inhibition and antioxidant properties.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds similar to C653-0425:

StudyFocusKey Findings
Antioxidant ActivityCompound variants showed IC50 values ranging from 6.261 µM for radical scavenging.
Antidiabetic PropertiesDemonstrated alpha-amylase inhibition with IC50 values between 6.539 µM and 11.27 µM.
CytotoxicityIn HepG2 cell line studies, compounds showed IC50 values as low as 5.351 µg/mL indicating significant cytotoxic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Variations

a) 6-Position Modifications
  • Target Compound: The 6-position is substituted with a 3-chloro-4-methoxybenzenesulfonylmethyl group.
  • Analog 1 : Methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate ()
    • Simpler methyl group at the 6-position. Lacks the sulfonyl and chloro-methoxy aromatic system, likely reducing polarity and bioactivity .
  • Analog 2 : Methyl 4-(3-(benzyloxy)-4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate ()
    • Benzyloxy-methoxyphenyl group at the 4-position. The 6-methyl group is less sterically bulky than the target’s sulfonylmethyl substituent .
b) 4-Position Modifications
  • Target Compound : 4-Methylphenyl group provides moderate steric bulk and lipophilicity.
  • Analog 3 : Ethyl 4-(2-chlorophenyl)-6-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate ()
    • Piperazinylmethyl and 2-chlorophenyl groups enhance hydrogen-bonding capacity and chlorine-mediated halogen bonding, which may improve receptor interactions .
c) 2-Position Variations
  • Target Compound : 2-Oxo group is common in DHPMs, enabling hydrogen bonding.

Physicochemical Properties

Compound Substituents (Positions) Melting Point (°C) Solubility Trends Reference
Target Compound 6-(3-Cl-4-OMe-Benzenesulfonylmethyl), 4-(4-MePh) Not reported Likely low (sulfonyl group)
Methyl 6-methyl-2-oxo-4-phenyl-DHPM 6-Me, 4-Ph Not reported Moderate (alkyl/aryl)
Methyl 4-(3-benzyloxy-4-OMe-Ph)-6-Me-DHPM 4-(benzyloxy-Ph), 6-Me 350.6 ± 0.6 Low (bulky substituents)
Ethyl 4-(4-OH-3-OMe-Ph)-6-Me-DHPM 4-(hydroxy-methoxy-Ph), 6-Me Not reported High (polar -OH group)

Key Research Findings

Substituent Effects :

  • Electron-withdrawing groups (e.g., sulfonyl) at the 6-position enhance thermal stability and enzymatic interactions but reduce solubility .
  • 4-Methylphenyl balances lipophilicity and steric effects, favoring membrane permeability .

Crystallography : and suggest DHPMs with polar groups (e.g., -OH) form stronger hydrogen-bonded networks, influencing crystal packing and bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.